molecular formula C9H13NO B131277 1-(1-Azabicyclo[3.2.1]oct-3-en-3-yl)ethanone CAS No. 141453-98-7

1-(1-Azabicyclo[3.2.1]oct-3-en-3-yl)ethanone

Cat. No.: B131277
CAS No.: 141453-98-7
M. Wt: 151.21 g/mol
InChI Key: UEWYUIFACVSXMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Azabicyclo[3.2.1]oct-3-en-3-yl)ethanone, also known as this compound, is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.21 g/mol. The purity is usually 95%.
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Properties

CAS No.

141453-98-7

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

1-(1-azabicyclo[3.2.1]oct-3-en-3-yl)ethanone

InChI

InChI=1S/C9H13NO/c1-7(11)9-4-8-2-3-10(5-8)6-9/h4,8H,2-3,5-6H2,1H3

InChI Key

UEWYUIFACVSXMH-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC2CCN(C2)C1

Canonical SMILES

CC(=O)C1=CC2CCN(C2)C1

Synonyms

Ethanone, 1-(1-azabicyclo[3.2.1]oct-3-en-3-yl)- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of (±)1-azabicyclo[3.2.1]oct-3-en-3-yl-N-methoxy-N-methylcarboxamide (D8) (0.40 g, 2.0 mmole) in dry tetrahydrofuran (20 ml) was cooled to -70° C., under a nitrogen atmosphere, and treated dropwise over 15 minutes with methyllithium (1.47 ml of a 1.5 m solution in diethyl ether as the complex with lithium bromide, 2.2 mmole). The temperature was maintained at -70° C. for 30 minutes, and then allowed to warm to 0° C. over 1.75h. The reaction was cooled to -20° C. and poured into a 1M solution of orthophosphoric acid (20 ml) cooled below 0° C. The organic layer was separated, and the aqueous phase was saturated with potassium carbonate, and extracted exhaustively with chloroform. The combined organic extracts were dried (Na2SO4) and concentrated in vacuo to give a pale yellow oil (0.33 g) which was distilled in a kugelrohr at 150° C./0.1 mmHg to give the title compound (D10) as a colourless liquid (0.28 g, 93%).
Name
(±)1-azabicyclo[3.2.1]oct-3-en-3-yl-N-methoxy-N-methylcarboxamide
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0.4 g
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20 mL
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